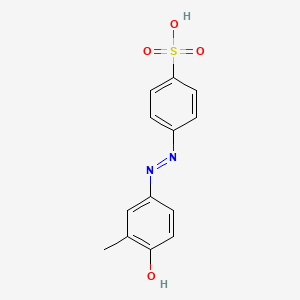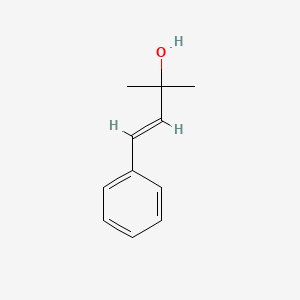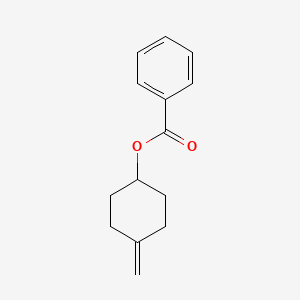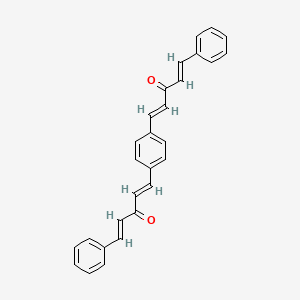
1,3-Bis(1-phenylethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(1-phenylethyl)harnstoff ist eine organische Verbindung, die aufgrund ihres Potenzials in verschiedenen Bereichen wie Chemie, Biologie und Industrie Aufmerksamkeit erregt hat. Diese Verbindung ist für ihre einzigartige Struktur bekannt, die aus zwei Phenylethylgruppen besteht, die an einer Harnstoffgruppe gebunden sind. Das Vorhandensein dieser Phenylethylgruppen verleiht 1,3-Bis(1-phenylethyl)harnstoff spezifische chemische Eigenschaften, die ihn zu einer wertvollen Verbindung für die Forschung und industrielle Anwendungen machen.
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
1,3-Bis(1-phenylethyl)harnstoff kann durch verschiedene Synthesewege hergestellt werden. Eine übliche Methode beinhaltet die Reaktion von 1-Phenylethylamin mit Phosgen, gefolgt von der Zugabe eines weiteren Äquivalents von 1-Phenylethylamin. Die Reaktion erfolgt typischerweise unter kontrollierten Bedingungen, wie z. B. niedrigen Temperaturen und einer inerten Atmosphäre, um unerwünschte Nebenreaktionen zu verhindern.
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion von 1,3-Bis(1-phenylethyl)harnstoff die Verwendung von großtechnischen Reaktoren und optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie die Reinigung durch Umkristallisation oder Chromatographie umfassen, um das gewünschte Produkt mit minimalen Verunreinigungen zu erhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis(1-phenylethyl)urea can be synthesized through various synthetic routes. One common method involves the reaction of 1-phenylethylamine with phosgene, followed by the addition of another equivalent of 1-phenylethylamine. The reaction typically occurs under controlled conditions, such as low temperature and an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1,3-Bis(1-phenylethyl)harnstoff durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung entsprechender Harnstoffderivate führt.
Reduktion: Reduktionsreaktionen können 1,3-Bis(1-phenylethyl)harnstoff in Amin-Derivate umwandeln.
Substitution: Die Phenylethylgruppen können Substitutionsreaktionen mit Elektrophilen eingehen, was zur Bildung substituierter Harnstoffverbindungen führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Elektrophile wie Alkylhalogenide oder Acylchloride können in Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu Harnstoffderivaten mit zusätzlichen funktionellen Gruppen führen, während die Reduktion Amin-Derivate erzeugen kann.
4. Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle verwendet
Biologie: Forschungen haben die biologische Aktivität von 1,3-Bis(1-phenylethyl)harnstoff untersucht, einschließlich seines Potenzials als Enzyminhibitor oder Ligand für Rezeptorstudien.
Medizin: Die potenziellen therapeutischen Eigenschaften der Verbindung werden untersucht, insbesondere im Kontext der Medikamentenentwicklung für Krankheiten wie Krebs und neurodegenerative Erkrankungen.
Industrie: 1,3-Bis(1-phenylethyl)harnstoff wird als Korrosionsschutzmittel für Kohlenstoffstahl in sauren Umgebungen eingesetzt, was seine praktischen Anwendungen in industriellen Umgebungen zeigt
5. Wirkmechanismus
Der Wirkmechanismus von 1,3-Bis(1-phenylethyl)harnstoff hängt von seiner Anwendung ab. Als Korrosionsschutzmittel adsorbiert die Verbindung an der Oberfläche von Kohlenstoffstahl und bildet eine schützende Schicht, die Korrosion verhindert. Dieser Adsorptionsprozess folgt der Langmuir-Adsorptionsisotherme und ist exotherm . In biologischen Systemen kann die Verbindung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren, interagieren, um ihre Wirkung auszuüben.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: Research has explored the biological activity of 1,3-Bis(1-phenylethyl)urea, including its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: The compound’s potential therapeutic properties are being studied, particularly in the context of drug development for diseases such as cancer and neurodegenerative disorders.
Industry: This compound is used as a corrosion inhibitor for carbon steel in acidic environments, demonstrating its practical applications in industrial settings
Wirkmechanismus
The mechanism of action of 1,3-Bis(1-phenylethyl)urea varies depending on its application. As a corrosion inhibitor, the compound adsorbs onto the surface of carbon steel, forming a protective layer that prevents corrosion. This adsorption process follows the Langmuir adsorption isotherm and is exothermic in nature . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Vergleich Mit ähnlichen Verbindungen
1,3-Bis(1-phenylethyl)harnstoff kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
1,3-Bis(1-phenylpropan-2-yl)harnstoff: Diese Verbindung hat eine ähnliche Struktur, aber mit einer anderen Substitutionsmuster an den Phenylethylgruppen.
1,3-Phenylen-basierte symmetrische Bis(Harnstoff-1,2,3-Triazol) Hybride: Diese Verbindungen wurden auf ihre antimikrobielle Aktivität und ihr Potenzial als Enzyminhibitoren untersucht.
Die Einzigartigkeit von 1,3-Bis(1-phenylethyl)harnstoff liegt in seiner spezifischen Struktur und den daraus resultierenden chemischen Eigenschaften, die ihn für eine Vielzahl von Anwendungen in verschiedenen Bereichen geeignet machen.
Eigenschaften
CAS-Nummer |
86918-15-2 |
|---|---|
Molekularformel |
C17H20N2O |
Molekulargewicht |
268.35 g/mol |
IUPAC-Name |
1,3-bis(1-phenylethyl)urea |
InChI |
InChI=1S/C17H20N2O/c1-13(15-9-5-3-6-10-15)18-17(20)19-14(2)16-11-7-4-8-12-16/h3-14H,1-2H3,(H2,18,19,20) |
InChI-Schlüssel |
DECSQLJEZMEBEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(=O)NC(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





acetonitrile](/img/structure/B11944425.png)

![1-(3,4-Dichlorophenyl)ethanone [4-(2-thienyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11944437.png)
![N-[4-[(2,6-dimethylphenyl)carbamoylamino]phenyl]-N-methylacetamide](/img/structure/B11944445.png)
![2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane](/img/structure/B11944451.png)
![2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11944463.png)




![2-[(1-Naphthylamino)methylene]malononitrile](/img/structure/B11944483.png)
